3-Iodobenzotrifluoride
Overview
Description
3-Iodobenzotrifluoride is a compound that is structurally related to various iodine-containing organic molecules that have been the subject of recent research. While the provided papers do not directly discuss 3-Iodobenzotrifluoride, they do explore similar compounds that can offer insights into its chemical behavior and properties. For instance, the preparation and structural characterization of iodine(III) reagents derived from 3-iodosylbenzoic acid suggest a potential route for the synthesis of related iodobenzotrifluoride compounds .
Synthesis Analysis
The synthesis of iodine-containing compounds is a topic of interest in the papers provided. For example, the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid involves the use of 3-iodosylbenzoic acid as a starting material, which could be analogous to the synthesis of 3-Iodobenzotrifluoride . Additionally, the synthesis of 2-iodo-3,4,5-trimethoxybenzoic acid using iodine and silver trifluoroacetate indicates a method that might be adapted for the synthesis of 3-Iodobenzotrifluoride .
Molecular Structure Analysis
The molecular structure of iodine-containing compounds is crucial for understanding their reactivity and properties. The crystal structure of Trifluoromethyl iodine difluoride (CF3IF2) provides insights into the geometry and electronic structure of iodine-fluorine compounds, which could be relevant to the structure of 3-Iodobenzotrifluoride . Furthermore, the vibrational spectroscopy investigation of 3-aminobenzotrifluoride offers a detailed analysis of the molecular and vibrational structure that could be comparable to 3-Iodobenzotrifluoride .
Chemical Reactions Analysis
The reactivity of iodine-containing compounds is another area of interest. The papers discuss various reactions, such as the tandem iodocyclization and trifluoromethylation of 2-alkynylanisoles, which could provide insights into the types of chemical reactions that 3-Iodobenzotrifluoride might undergo . The hydrolytic reactions of iodides under acidic conditions are also explored, which could be relevant to the stability and reactivity of 3-Iodobenzotrifluoride in different environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of iodine-containing compounds are essential for their practical applications. The papers provided do not directly discuss the properties of 3-Iodobenzotrifluoride, but they do examine related compounds. For instance, the study of the crystal structure and topotactic hydrolysis of 3-oxo-3H-2,1-benzoxiodol-1-yl o-fluorobenzoate can shed light on the solid-state chemistry and potential hydrolysis behavior of 3-Iodobenzotrifluoride . Additionally, the characterization of 2-iodo-3,4,5-trimethoxybenzoic acid through spectroscopic methods could inform the analytical techniques suitable for assessing the properties of 3-Iodobenzotrifluoride .
Scientific Research Applications
3-Iodobenzotrifluoride is a chemical compound with the molecular formula C7H4F3I . It’s a colorless to light orange to yellow clear liquid with a boiling point of 183 °C and a specific gravity of 1.88 . It’s used in various scientific fields, particularly in organic chemistry .
One specific application of 3-Iodobenzotrifluoride is in the Sonogashira coupling reaction . This reaction involves the coupling of 3-Iodobenzotrifluoride and phenylacetylene using a palladium system . The product of this reaction can be used in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin .
3-Iodobenzotrifluoride is a versatile compound used in various scientific fields, particularly in organic chemistry . Here are some additional applications:
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Organic Synthesis
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Preparation of Porphyrins
- 3-Iodobenzotrifluoride has been used in the preparation of zinc 5,10,15,20-tetrakis(3-(trifluoromethyl)phenylethynyl)porphyrin . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). They are often used in research due to their strong absorption of light and ability to participate in electron transfer .
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Stabilization with Copper Chip
3-Iodobenzotrifluoride is a versatile compound used in various scientific fields, particularly in organic chemistry . Here are some additional applications:
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Synthesis of Aromatic Compounds
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Stabilization with Copper Chip
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Use in Capillary Column Type
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-iodo-3-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3I/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGISPMBUGPHLBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059948 | |
Record name | 3-Iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobenzotrifluoride | |
CAS RN |
401-81-0 | |
Record name | 1-Iodo-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000401810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodo-3-(trifluoromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-iodo-3-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Iodobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-m-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.305 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Iodobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW752XDX45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.